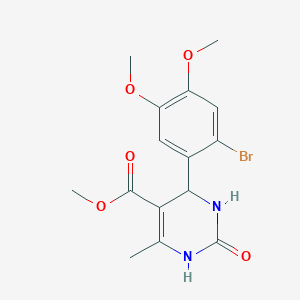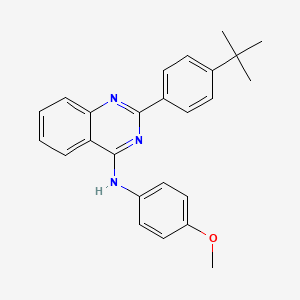
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドは、カルバゾール誘導体クラスに属する有機化合物です。カルバゾール誘導体は、有機エレクトロニクス、製薬、有機合成の中間体として、多様な用途で知られています。特にこの化合物は、カルバゾールとフェノキシアセトアミドの両方の部分が存在するために、独自の特性を示す可能性があります。
準備方法
合成経路と反応条件
N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドの合成は、通常、次の手順を伴います。
9-エチル-9H-カルバゾールの形成: これは、塩基性条件下でカルバゾールをエチルハライドでアルキル化することにより達成できます。
2-(2-メチルフェノキシ)酢酸の合成: これは、塩基の存在下で2-メチルフェノールをクロロ酢酸と反応させることで行われます。
カップリング反応: 最後のステップは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やDMAP(4-ジメチルアミノピリジン)などのカップリング試薬を使用して、9-エチル-9H-カルバゾールと2-(2-メチルフェノキシ)酢酸をカップリングして、目的のアミド結合を形成することです。
工業的生産方法
このような化合物の工業的生産方法は、多くの場合、収率、純度、コスト効率を向上させるために、上記の合成経路を最適化することを含みます。これには、連続フロー反応器、高度な精製技術、スケーラブルな反応条件の使用が含まれる場合があります。
化学反応解析
反応の種類
N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: カルバゾール部分は、カルバゾール-3,6-ジオンを形成するように酸化される可能性があります。
還元: アミド基は、対応するアミンを形成するように還元される可能性があります。
置換: フェノキシ基は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムやパラジウム触媒上での水素化などの試薬。
置換: 塩基性条件下でアミンやチオールなどの求核剤。
主な生成物
酸化: カルバゾール-3,6-ジオン。
還元: N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-メチルフェノキシ)エチルアミン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究の応用
化学: より複雑な有機分子の合成における中間体として。
生物学: 生化学的アッセイにおけるプローブまたはリガンドとしての可能性。
医学: 既知のファーマコフォアとの構造的類似性による、潜在的な治療的用途。
産業: OLED(有機発光ダイオード)などの有機電子材料の開発における使用。
化学反応の分析
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of organic electronic materials, such as OLEDs (organic light-emitting diodes).
作用機序
N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドの作用機序は、その特定の用途によって異なります。例えば:
生物系: 特定のタンパク質や酵素と相互作用し、その活性を調節する可能性があります。
有機エレクトロニクス: 電荷輸送材料として機能し、電子またはホールの移動を促進する可能性があります。
類似化合物の比較
類似化合物
- N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-クロロフェノキシ)アセトアミド
- N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-フルオロフェノキシ)アセトアミド
- N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-ブロモフェノキシ)アセトアミド
独自性
N-(9-エチル-9H-カルバゾール-3-イル)-2-(2-メチルフェノキシ)アセトアミドは、2-メチルフェノキシ基の存在により、ハロゲン化アナログと比較して、独特の電子特性と立体特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-2-(2-chlorophenoxy)acetamide
- N-(9-ethyl-9H-carbazol-3-yl)-2-(2-fluorophenoxy)acetamide
- N-(9-ethyl-9H-carbazol-3-yl)-2-(2-bromophenoxy)acetamide
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which may impart distinct electronic and steric properties compared to its halogenated analogs
特性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-(9-ethylcarbazol-3-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25-20-10-6-5-9-18(20)19-14-17(12-13-21(19)25)24-23(26)15-27-22-11-7-4-8-16(22)2/h4-14H,3,15H2,1-2H3,(H,24,26) |
InChIキー |
SGIVCWUQCUJYQM-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631587.png)
![2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11631596.png)

![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11631611.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)

![N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11631635.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11631641.png)
![Propan-2-yl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631643.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631651.png)
![N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11631659.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631666.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
